Cas no 37895-46-8 (1,2,5-Oxadiazole-3-carboxylicacid, 4-methyl-, hydrazide, 5-oxide)

1,2,5-Oxadiazole-3-carboxylicacid, 4-methyl-, hydrazide, 5-oxide structure
37895-46-8 structure
Nome del prodotto:1,2,5-Oxadiazole-3-carboxylicacid, 4-methyl-, hydrazide, 5-oxide
Numero CAS:37895-46-8
MF:C4H6N4O3
MW:158.115439891815
CID:306989
PubChem ID:135468153

1,2,5-Oxadiazole-3-carboxylicacid, 4-methyl-, hydrazide, 5-oxide Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2,5-Oxadiazole-3-carboxylicacid, 4-methyl-, hydrazide, 5-oxide
    • 5-hydroxy-N-imino-4-methyl-2H-1,2,5-oxadiazole-3-carboxamide
    • (e)-diazenyl(5-hydroxy-4-methyl-2,5-dihydro-1,2,5-oxadiazol-3-yl)methanone
    • 3-Methyl-4-furoxancarbohydrazid
    • 3-Methyl-4-furoxancarbohydrazide
    • 3-Methyl-4-furoxancarbons
    • 3-Methyl-4-furoxancarboxylic acid hydrazide
    • 3-Methylfuroxan-4-carboxylic acid hydrazide
    • 4-methyl-5-oxy-furazan-3-carboxylic acid hydrazide
    • AC1L2IIN
    • AC1Q5JVS
    • CHEMBL2338420
    • CTK1C2794
    • Methyl-furoxancarbohydrazid
    • ST002752
    • NSC234489
    • 1,2,5-Oxadiazole-3-carboxylic acid, 4-methyl-, hydrazide, 5-oxide
    • F2EZ8E6Z4P
    • AKOS024274064
    • Furazancarboxylic acid, methyl-, hydrazide, 5-oxide
    • Furazancarboxylic acid, hydrazide, 5-oxide
    • 37895-46-8
    • 4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carbohydrazide
    • NSC-234489
    • Inchi: InChI=1S/C4H6N4O3/c1-2-3(4(9)6-5)7-11-8(2)10/h5H2,1H3,(H,6,9)
    • Chiave InChI: MCSNAXPUEZZHNA-UHFFFAOYSA-N
    • Sorrisi: CC1=[N+]([O-])ON=C1C(NN)=O

Proprietà calcolate

  • Massa esatta: 158.04408
  • Massa monoisotopica: 158.04399
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 236
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 98
  • XLogP3: -0.3

Proprietà sperimentali

  • Densità: 1.84
  • Punto di ebollizione: 223°Cat760mmHg
  • Punto di infiammabilità: 88.7°C
  • Indice di rifrazione: 1.707
  • PSA: 98.01
  • LogP: 0.10620
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.